molecular formula C17H17Cl2N5O B280118 N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B280118
M. Wt: 378.3 g/mol
InChI Key: YSMLUQQQNTVMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide, also known as DCPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPM belongs to the class of pyrazole carboxamide derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide involves the inhibition of various cellular pathways involved in inflammation, tumor growth, and oxidative stress. N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has been found to inhibit the activation of NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response. N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects
N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has been found to exhibit various biochemical and physiological effects. Scientific research has shown that N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide reduces the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and inhibits the activation of NF-κB signaling pathway. N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. Moreover, N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has been shown to scavenge free radicals and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its high stability and solubility in various solvents. N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide is also readily available and can be synthesized using various methods. However, N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the scientific research on N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide. One potential direction is to investigate the potential therapeutic applications of N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to study the safety and efficacy of N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide in humans, including its pharmacokinetics and pharmacodynamics. Moreover, future research can focus on the development of new derivatives of N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide with improved properties and enhanced therapeutic potential.
Conclusion
In conclusion, N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide exhibits anti-inflammatory, anti-tumor, and anti-oxidant properties and has been found to inhibit various cellular pathways involved in inflammation, tumor growth, and oxidative stress. While N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, further studies are needed to determine its safety and efficacy in humans. Future research can focus on investigating the potential therapeutic applications of N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide in various diseases and developing new derivatives with improved properties.

Synthesis Methods

N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide can be synthesized using various methods, including the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 3,4-dichlorobenzylamine in the presence of a coupling reagent. Another method involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 3,4-dichlorobenzyl chloride in the presence of a base.

Scientific Research Applications

N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. Scientific research has shown that N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has also been found to exhibit anti-tumor properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Moreover, N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has been shown to exhibit anti-oxidant properties by scavenging free radicals and reducing oxidative stress.

properties

Molecular Formula

C17H17Cl2N5O

Molecular Weight

378.3 g/mol

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H17Cl2N5O/c1-10-16(20-17(25)15-6-7-23(3)22-15)11(2)24(21-10)9-12-4-5-13(18)14(19)8-12/h4-8H,9H2,1-3H3,(H,20,25)

InChI Key

YSMLUQQQNTVMNO-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)NC(=O)C3=NN(C=C3)C

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)NC(=O)C3=NN(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.